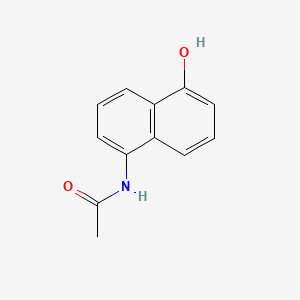

Acetamide, N-(5-hydroxy-1-naphthalenyl)-

Description

Contextualization within Naphthalene-Derived Compounds Research

Naphthalene (B1677914), a bicyclic aromatic hydrocarbon, is a fundamental building block in organic chemistry. Its derivatives are the subject of extensive research due to their wide-ranging applications. In medicinal chemistry, the naphthalene scaffold is present in numerous approved drugs, showcasing its importance in the design of bioactive molecules. These derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The exploration of substituted naphthalenes continues to be a vibrant area of research, aimed at discovering novel compounds with enhanced efficacy and selectivity.

Academic Research Significance and Scope for Acetamide (B32628), N-(5-hydroxy-1-naphthalenyl)-

While the broader class of naphthalene derivatives is widely studied, specific information on the academic research significance of "Acetamide, N-(5-hydroxy-1-naphthalenyl)-" is more specialized. Its existence is confirmed as a distinct chemical entity, and it is available commercially, suggesting its use as a research chemical or building block in more complex syntheses.

One notable area where this compound has been specifically mentioned is in the field of analytical chemistry. A method for the analysis of "Acetamide, N-(5-hydroxy-1-naphthalenyl)-" by reverse-phase high-performance liquid chromatography (HPLC) has been detailed. sielc.com Such analytical methods are crucial for the quality control of the compound and are also applicable for pharmacokinetic studies, which investigate the absorption, distribution, metabolism, and excretion of substances in a biological system. sielc.com The scalability of this HPLC method also suggests its utility in the isolation and purification of the compound or its impurities for further study. sielc.com

Although detailed biological activity studies for "Acetamide, N-(5-hydroxy-1-naphthalenyl)-" are not extensively published, its structural motifs—a hydroxylated naphthalene ring and an acetamide group—are present in various biologically active molecules. This suggests a potential for this compound to be included in screening libraries for drug discovery programs. The hydroxynaphthyl moiety is a known pharmacophore, and acylation is a common strategy in medicinal chemistry to modulate biological activity. Therefore, the academic scope for this compound could lie in its potential as a precursor for the synthesis of new derivatives with tailored properties or as a reference standard in analytical and metabolic studies.

Interactive Data Table: Physicochemical Properties of Acetamide, N-(5-hydroxy-1-naphthalenyl)-

| Property | Value | Source |

| Molecular Formula | C12H11NO2 | ChemSpider |

| CAS Number | 22302-65-4 | BOC Sciences |

| IUPAC Name | N-(5-hydroxy-1-naphthalenyl)acetamide | ChemSpider |

Interactive Data Table: Analytical Method Highlight

| Analytical Technique | Details | Application | Source |

| Reverse-Phase HPLC | Mobile Phase: Acetonitrile (MeCN), water, and phosphoric acid. Column: Newcrom R1. | Analysis, impurity isolation, pharmacokinetics. | SIELC Technologies sielc.com |

Structure

3D Structure

Properties

CAS No. |

22302-65-4 |

|---|---|

Molecular Formula |

C12H11NO2 |

Molecular Weight |

201.22 g/mol |

IUPAC Name |

N-(5-hydroxynaphthalen-1-yl)acetamide |

InChI |

InChI=1S/C12H11NO2/c1-8(14)13-11-6-2-5-10-9(11)4-3-7-12(10)15/h2-7,15H,1H3,(H,13,14) |

InChI Key |

BVGSTJDGMQHVGZ-UHFFFAOYSA-N |

SMILES |

CC(=O)NC1=CC=CC2=C1C=CC=C2O |

Canonical SMILES |

CC(=O)NC1=CC=CC2=C1C=CC=C2O |

Other CAS No. |

22302-65-4 |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways Toward Acetamide, N 5 Hydroxy 1 Naphthalenyl and Analogues

Classical Acylation Strategies for Hydroxynaphthylamines

The most direct route to N-(5-hydroxy-1-naphthalenyl)acetamide involves the acylation of the corresponding primary amine, 5-amino-1-naphthol (B160307). This transformation, a type of nucleophilic acyl substitution, can be effectively achieved using standard acylating agents like acetic anhydride (B1165640) or acetyl chloride. ncert.nic.in The reaction entails the replacement of a hydrogen atom on the amino group (–NH2) with an acyl group (CH3CO–), forming a stable amide linkage. ncert.nic.in A critical consideration in the acylation of hydroxynaphthylamines is chemoselectivity—specifically, achieving N-acylation without concurrent O-acylation of the hydroxyl group. Generally, N-acylation is favored under neutral to basic conditions, while acidic environments can promote O-acylation by protonating the more basic amino group, thereby reducing its nucleophilicity. nih.gov

Acylation with Acetic Anhydride

Acetic anhydride is a widely used reagent for the acetylation of amines due to its moderate reactivity and the fact that the only byproduct is acetic acid. ias.ac.in The reaction with 5-amino-1-naphthol proceeds by the nucleophilic attack of the amino nitrogen on one of the carbonyl carbons of the anhydride. This is typically performed in the presence of a base, such as pyridine (B92270), which serves to neutralize the acetic acid formed and drive the reaction to completion. ncert.nic.in

Controlling reaction conditions is key to ensuring selective N-acetylation. For instance, in peptide chemistry, selective acetylation of the N-terminal α-amino group over lysine's ε-amino group can be achieved by carefully managing the amount of acetic anhydride and maintaining a low temperature (0°C). nih.gov This principle can be applied to the selective acylation of 5-amino-1-naphthol, where the amino group is generally more nucleophilic than the phenolic hydroxyl group under neutral or slightly basic conditions.

Table 1: Example Conditions for Amine Acylation with Acetic Anhydride

| Starting Material | Acylating Agent | Catalyst/Base | Solvent | Key Finding | Reference |

|---|---|---|---|---|---|

| Aromatic Amines | Acetic Anhydride | Pyridine | - | Base neutralizes acidic byproduct, shifting equilibrium. | ncert.nic.in |

| Hydroxyamino acids | Acetic Anhydride | Perchloric Acid (HClO4) | Acetic Acid | Acidity favors O-acylation over N-acylation. | nih.gov |

| Peptides | Acetic Anhydride | - | Aqueous buffer (pH 6.0) | Controlled stoichiometry and low temperature (0°C) favor selective Nα-acetylation. | nih.gov |

Acylation with Acetyl Chloride

Acetyl chloride is a more reactive acylating agent than acetic anhydride, leading to faster reaction times. ias.ac.in Its high reactivity, however, also means it is readily hydrolyzed by water, traditionally precluding its use in aqueous media. ias.ac.in The reaction with an amine generates a molecule of hydrochloric acid (HCl), which must be scavenged by a base to prevent the protonation of the unreacted amine, which would render it non-nucleophilic. ncert.nic.in

Recent advancements have demonstrated efficient acetylation using acetyl chloride in environmentally benign brine solutions. ias.ac.in In this method, a weak base like sodium acetate (B1210297) is used to neutralize the HCl byproduct in the aqueous medium. ias.ac.in This approach combines the high reactivity of acetyl chloride with a greener solvent system and simplified workup procedures. ias.ac.in For a bifunctional molecule like 5-amino-1-naphthol, the use of a controlled basic environment is crucial to ensure the amino group remains the primary site of attack.

Table 2: Comparative Acylation of Primary Amines

| Feature | Acetic Anhydride | Acetyl Chloride |

|---|---|---|

| Reactivity | Moderate | High |

| Byproduct | Acetic Acid | Hydrochloric Acid (HCl) |

| Catalyst/Base | Often requires a base (e.g., pyridine) to drive the reaction. ncert.nic.in | Requires a base to neutralize strong acid byproduct. ncert.nic.in |

| Solvent | Tolerant of various organic solvents; can be used in aqueous systems under specific pH control. nih.gov | Traditionally used in anhydrous organic solvents; recent methods allow use in brine. ias.ac.in |

| Handling | Less corrosive and moisture-sensitive. | Highly corrosive and moisture-sensitive. |

Multicomponent Reaction (MCR) Approaches for Naphthyl-Acetamide Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all starting materials, represent a highly efficient strategy for building molecular complexity. nih.gov For the synthesis of N-acylnaphthylamine analogues, one-pot condensation reactions involving naphthol derivatives, aldehydes, and amides are particularly relevant. mdpi.comajgreenchem.com

One-Pot Condensation Reactions Involving Naphthol Derivatives, Aldehydes, and Amines

A prominent MCR for generating these scaffolds is the three-component condensation of a naphthol, an aldehyde, and an amide (such as acetamide) or nitrile. mdpi.comiau.ir This reaction is frequently used to synthesize 1-amidoalkyl-2-naphthols. mdpi.comiau.ir The generally accepted mechanism involves the initial acid-catalyzed reaction between the naphthol and the aldehyde to form an ortho-quinone methide (o-QM) intermediate. mdpi.comijcmas.com This highly reactive species then undergoes a nucleophilic Michael addition from the amide to yield the final product. mdpi.com

While this method typically uses 2-naphthol, the principle is applicable to other naphthol derivatives. A variety of aldehydes, including aromatic aldehydes with both electron-donating and electron-withdrawing groups, can be used successfully. mdpi.com

Table 3: Examples of Three-Component Synthesis of Amidoalkyl Naphthols

| Naphthol | Aldehyde | Amide/Nitrile | Catalyst | Key Feature | Reference(s) |

|---|---|---|---|---|---|

| 2-Naphthol | Benzaldehyde | Acetamide (B32628) | Magnetic Nanoparticle-Supported Acidic Ionic Liquid | Solvent-free conditions, high yield (95%), reusable catalyst. | mdpi.com |

| 2-Naphthol | Various Aromatic Aldehydes | Acetamide | Nano-graphene oxide | Solvent-free, eco-friendly, high yields, short reaction times. | ajgreenchem.com |

| 2-Naphthol | Benzaldehyde | Acetonitrile | p-Toluenesulfonic acid (p-TSA) | Efficient synthesis of amidoalkyl naphthols. | ijcmas.com |

| 2-Naphthol | Benzaldehyde | Pyrrolyl benzamide | Citric Acid | Solvent-free, green chemistry approach. | uctm.edu |

Catalytic Systems in Amide Bond Formation

The success of both classical and MCR approaches often hinges on the catalytic system employed. Modern organic synthesis has seen the development of numerous catalysts that facilitate amide bond formation with greater efficiency and under milder conditions. catalyticamidation.infosigmaaldrich.com

In the context of MCRs for amidoalkyl naphthols, various Lewis and Brønsted acids have proven effective. These include nano-graphene oxide, p-TSA, and magnetic nanoparticle-supported acidic ionic liquids, which often allow for solvent-free conditions and catalyst recycling. mdpi.comajgreenchem.comijcmas.com

For more direct amide bond formations, transition-metal catalysis has become indispensable. Copper-catalyzed Ullmann and Goldberg-type reactions, for example, are used for the N-arylation of amides with aryl halides. nih.gov Similarly, palladium-catalyzed systems, such as the Buchwald-Hartwig amidation, effectively couple amides with aryl halides or mesylates. organic-chemistry.org Organocatalysts, such as those based on boronic acids, have also emerged as powerful tools for direct amidation between carboxylic acids and amines, offering a waste-free alternative to traditional coupling reagents. sigmaaldrich.com

Table 4: Overview of Catalytic Systems for Amide Bond Formation

| Catalytic System | Reaction Type | Substrates | Key Advantage | Reference(s) |

|---|---|---|---|---|

| Acidic Ionic Liquid on Nanoparticles | MCR (Amidoalkyl Naphthol Synthesis) | Naphthol, Aldehyde, Amide | Heterogeneous, reusable, solvent-free. | mdpi.com |

| Copper(I) Iodide / Ligand | Goldberg-Type N-Arylation | Amide, Aryl Halide | Synthesis of N-arylamides under mild conditions. | nih.gov |

| Palladium / Biarylphosphine Ligand | Buchwald-Hartwig Amidation | Amide, Aryl Mesylate/Halide | Good functional group compatibility and high yields. | organic-chemistry.org |

| Boronic Acids | Organocatalytic Amidation | Carboxylic Acid, Amine | Direct, waste-free (byproduct is water), room temperature. | sigmaaldrich.com |

Directed Synthesis and Derivatization from Precursor Naphthalene (B1677914) Systems

An alternative to building the molecule through acylation of the pre-formed aminonaphthol is to construct the target functionality through the strategic derivatization of a more basic naphthalene precursor. This approach relies on the controlled introduction of the hydroxyl and acetamido groups onto the naphthalene core.

A logical starting point is 1,5-dihydroxynaphthalene (B47172) . wikipedia.orgnih.gov This symmetric precursor can be prepared from naphthalene-1,5-disulfonic acid via hydrolysis with a strong base. wikipedia.org The challenge then becomes the regioselective introduction of an amino group at the C1 position, which is ortho/para to one hydroxyl group and meta to the other. A potential route involves selective nitration, followed by reduction of the nitro group to an amine. The resulting 5-amino-1-naphthol can then be acylated as described in section 2.1. The reactivity of 1,5-dihydroxynaphthalene is demonstrated by its oxidation with chromium trioxide to form juglone. wikipedia.org

Another versatile strategy begins with a more accessible naphthol, such as 2-naphthol. A multi-step sequence can be employed, starting with the conversion of the naphthol to a naphthylamine via the Bucherer reaction. mdpi.com This can be followed by a regioselective C-acetylation (e.g., via the Sugasawa reaction) and subsequent functional group manipulations to arrive at the desired hydroxynaphthyl acetamide scaffold. mdpi.com This stepwise approach offers a high degree of control over the substitution pattern on the naphthalene ring.

Table 5: Potential Precursor Systems for Directed Synthesis

| Precursor | Key Transformation Steps | Rationale/Challenges | Reference(s) |

|---|

| 1,5-Dihydroxynaphthalene | 1. Regioselective nitration 2. Reduction of nitro group 3. Acetylation of amino group | Symmetrical, readily available precursor. wikipedia.orgnih.gov The main challenge is achieving regioselectivity in the nitration step. | wikipedia.org | | Naphthalene-1,5-disulfonic acid | 1. Hydrolysis to 1,5-dihydroxynaphthalene 2. Subsequent derivatization (as above) | Common industrial precursor for 1,5-dihydroxynaphthalene. wikipedia.orgscispace.com | wikipedia.org | | 5-Nitro-1-naphthol | 1. Reduction of nitro group to amine 2. Acetylation of amino group | A more direct precursor where the positions of the key functional groups are already established. | ncert.nic.in (for reduction) | | 2-Naphthol | 1. Bucherer reaction to 2-aminonaphthalene 2. Regioselective functionalization (e.g., acylation, hydroxylation) | Highly available starting material. Requires multiple steps and careful control of regiochemistry to install groups at the 1 and 5 positions. | mdpi.com |

Strategies for Hydroxyl Group Functionalization (e.g., Etherification)

The hydroxyl group on the naphthalene ring is a key site for structural modification, allowing for the synthesis of a diverse range of analogues through reactions like etherification and esterification. These modifications can significantly alter the compound's physicochemical properties.

Etherification: The conversion of the hydroxyl group to an ether is a common strategy. This is typically achieved by reacting the parent phenol (B47542) with an alkylating agent in the presence of a base. For instance, in the synthesis of related acetamide-based inhibitors, etherification of a hydroxyl group on a benzophenone (B1666685) scaffold was accomplished using various benzyl (B1604629) bromides with potassium carbonate (K2CO3) and a catalytic amount of potassium iodide (KI) in refluxing acetone. nih.gov This standard Williamson ether synthesis provides a reliable route to a variety of ether derivatives. The general reaction involves the deprotonation of the hydroxyl group by the base to form a more nucleophilic phenoxide, which then attacks the alkyl halide. nih.gov

Esterification: Another primary method for functionalizing the hydroxyl group is esterification. This can be accomplished by reacting the hydroxynaphthalenyl acetamide with an acyl halide or anhydride. A process for synthesizing esters of N-(4'-hydroxyphenyl)acetamide, a structural analogue, involves reacting it with an acyl chloride in the presence of a base like pyridine. google.com The synthesis first requires the formation of the acyl chloride from the corresponding carboxylic acid using a reagent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). google.com The resulting acyl chloride is then reacted with the hydroxyl group of the acetamide analogue to form the ester linkage. google.com A diacetylated analogue, Acetamide, N-[5-(acetyloxy)-1-naphthalenyl]-, is a direct example of this functionalization. epa.gov

These functionalization strategies are crucial for creating libraries of compounds for structure-activity relationship (SAR) studies in medicinal chemistry and for tuning the properties of materials.

Modifications of the Acetamide Moiety

The acetamide group itself offers multiple avenues for modification, including alterations to the N-acyl chain and substitution on the amide nitrogen.

N-Acyl Chain Modification: The acetyl group can be replaced with other acyl groups to explore the impact of different substituents. This is generally achieved by reacting the parent amine (5-amino-1-naphthol) with a different acyl chloride or anhydride. For example, syntheses of various N-substituted acetamide derivatives have been performed using different acyl chlorides in a suitable solvent like dry dichloromethane. nih.gov This allows for the introduction of a wide array of functionalities, from simple alkyl chains to more complex aromatic or heterocyclic groups.

Amide Nitrogen Substitution: Substitution on the amide nitrogen can introduce steric bulk or additional functional groups. In the synthesis of acetamide-based inhibitors, N-methylation was achieved, and a bulkier benzyl group was also introduced to the nitrogen atom of the amide. nih.gov These modifications can influence the molecule's conformation and its ability to participate in hydrogen bonding, which is critical for its interaction with biological targets. nih.govdntb.gov.ua The synthesis of N-substituted derivatives often starts from a primary or secondary amine which is then acylated. nih.gov

Mechanistic Investigations of Synthetic Transformations

Understanding the underlying mechanisms of the reactions used to synthesize Acetamide, N-(5-hydroxy-1-naphthalenyl)- and its analogues is essential for optimizing reaction conditions and improving yields and selectivity.

Proposed Reaction Pathways and Intermediates in Amidation Reactions

The core structure of Acetamide, N-(5-hydroxy-1-naphthalenyl)- is formed through an amidation reaction, typically involving the acylation of 5-amino-1-naphthol. The general mechanism for amide formation from an amine and an acyl chloride proceeds via a nucleophilic acyl substitution pathway.

Nucleophilic Attack: The nitrogen atom of the amine (5-amino-1-naphthol) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (e.g., acetyl chloride). This step forms a tetrahedral intermediate.

Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the leaving group (e.g., a chloride ion).

Deprotonation: A base, which can be another molecule of the amine reactant or an added scavenger like pyridine or triethylamine, removes a proton from the nitrogen atom, yielding the final neutral amide product and a salt. nih.gov

In related multicomponent reactions for the synthesis of amidoalkyl naphthols, the mechanism is proposed to proceed through the formation of highly reactive ortho-quinone methide intermediates. researchgate.net These intermediates are generated from the condensation of a naphthol with an aldehyde and subsequently react with an amide via nucleophilic conjugate addition to form the final product. researchgate.net While this applies to a different synthetic route (Mannich-type reaction), it highlights the complex intermediates that can form in naphthol-based syntheses. researchgate.netmdpi.com

Enzymatic amidation reactions, such as those catalyzed by peptidylglycine α-amidating monooxygenase (PAM), follow a different, two-step mechanism involving copper, ascorbate, and molecular oxygen to hydroxylate a C-terminal glycine, which is then cleaved to yield the amidated product. nih.gov

Influence of Reaction Conditions on Selectivity and Yield

Reaction conditions such as solvent, temperature, pressure, and catalyst play a critical role in determining the outcome of the synthesis, affecting reaction rates, yields, and the selective formation of the desired product over potential side products.

Solvent and Catalyst Effects: In the synthesis of N-(4-hydroxyphenyl)acetamide (paracetamol), a close analogue, via reductive carbonylation of nitrobenzene, the solvent composition was found to be a critical factor. mdpi.com A study demonstrated that a mixture of water and acetic acid significantly influenced both the conversion of the starting material and the selectivity towards the desired product. The highest selectivity was achieved in a dilute acetic acid medium. mdpi.com The choice of catalyst is also paramount; different ligands on a Palladium(II) catalyst precursor led to different product distributions. mdpi.com Similarly, in the base-induced cyclization of sulfur ylides to form hydroxy-pyrrolones, the choice of base and solvent was optimized to maximize yield. acs.org

Temperature and Pressure: Temperature is a key parameter that must be carefully controlled. In the aforementioned synthesis of N-(4-hydroxyphenyl)acetamide, increasing the temperature from 383 K to 403 K increased the conversion of nitrobenzene. However, a further increase to 423 K led to a decrease in conversion, likely due to the thermal decomposition of the palladium catalyst. mdpi.com This demonstrates that there is often an optimal temperature range for a given transformation. The study also investigated the effect of carbon monoxide pressure, showing its influence on reaction selectivity. mdpi.com

The following table summarizes findings on the influence of reaction conditions on the synthesis of the analogue N-(4-hydroxyphenyl)acetamide. mdpi.com

| Parameter | Condition | Nitrobenzene Conversion (mol %) | Acetaminophen Selectivity (mol %) |

| Temperature | 383 K | ~60 | ~75 |

| 403 K | ~100 | ~85 | |

| 423 K | ~80 | ~80 | |

| Solvent (H₂O/Acetic Acid) | 40/60 | ~75 | ~70 |

| 60/40 | ~100 | ~85 | |

| 80/20 | ~20 | ~50 |

This interactive table is based on data for the synthesis of N-(4-hydroxyphenyl)acetamide, an analogue of the subject compound, illustrating the impact of reaction conditions. mdpi.com

Systematic optimization of these conditions is crucial for developing efficient and selective synthetic routes for Acetamide, N-(5-hydroxy-1-naphthalenyl)- and its derivatives. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of Acetamide, N 5 Hydroxy 1 Naphthalenyl

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map out the carbon-hydrogen framework and identify the chemical environments of individual atoms within the molecule.

The ¹H NMR spectrum of Acetamide (B32628), N-(5-hydroxy-1-naphthalenyl)- provides specific information about the number, environment, and connectivity of protons. The spectrum is characterized by distinct signals corresponding to the acetyl, amide, hydroxyl, and aromatic protons.

Acetyl Protons (-COCH₃): A sharp singlet is expected for the three equivalent protons of the methyl group, typically appearing in the downfield region of approximately δ 2.0-2.2 ppm.

Amide Proton (-NH-): A single, often broad, proton signal is anticipated for the amide N-H group. Its chemical shift is sensitive to solvent, concentration, and temperature, but typically resonates significantly downfield, in the range of δ 8.0-10.0 ppm, due to the deshielding effect of the adjacent carbonyl group and potential hydrogen bonding.

Hydroxyl Proton (-OH): The phenolic hydroxyl proton gives rise to a singlet whose chemical shift is highly variable (typically δ 5.0-9.0 ppm) and dependent on factors like solvent and hydrogen bonding.

Aromatic Protons: The six protons on the naphthalene (B1677914) ring system produce a complex multiplet pattern in the aromatic region (δ 6.8-8.5 ppm). libretexts.org The substitution pattern dictates the specific shifts and coupling patterns. Protons ortho and peri to the electron-withdrawing acetamido group (e.g., H-2, H-8) are expected to be shifted further downfield, while those adjacent to the electron-donating hydroxyl group (e.g., H-4, H-6) will be influenced accordingly. nih.gov

Table 1: Predicted ¹H NMR Chemical Shifts for Acetamide, N-(5-hydroxy-1-naphthalenyl)-

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -COCH ₃ | 2.0 - 2.2 | Singlet (s) |

| -OH | 5.0 - 9.0 | Singlet (s, broad) |

| NH | 8.0 - 10.0 | Singlet (s, broad) |

| Aromatic H | 6.8 - 8.5 | Multiplet (m) |

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in Acetamide, N-(5-hydroxy-1-naphthalenyl)- gives a distinct signal.

Methyl Carbon (-C H₃): The acetyl methyl carbon is expected to produce a signal in the aliphatic region, around δ 20-25 ppm. oregonstate.edu

Carbonyl Carbon (-C =O): The amide carbonyl carbon is characteristically found far downfield, typically in the δ 168-172 ppm range. libretexts.org

Naphthalene Carbons: The ten carbons of the naphthalene ring appear in the aromatic region (δ 100-155 ppm). The carbons directly attached to substituents are significantly affected. C-1 (bonded to the nitrogen) and C-5 (bonded to the oxygen) will be shifted downfield due to the electronegativity of the heteroatoms. The remaining eight aromatic carbons will show distinct signals based on their position relative to the two substituents. oregonstate.eduorganicchemistrydata.org

Table 2: Predicted ¹³C NMR Chemical Shifts for Acetamide, N-(5-hydroxy-1-naphthalenyl)-

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -C H₃ | 20 - 25 |

| Aromatic C -H & C -C | 100 - 140 |

| C -O | 150 - 155 |

| C -N | 135 - 145 |

| -C =O | 168 - 172 |

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is instrumental in definitively linking the signals of each aromatic proton to its corresponding carbon in the naphthalene ring system.

The acetyl protons (-CH₃) to the carbonyl carbon (C=O).

The amide proton (NH) to the naphthalene carbons C-1 and C-2.

The aromatic proton H-2 to carbons C-1, C-3, and the bridgehead carbon C-10.

The aromatic proton H-6 to carbons C-5, C-7, and C-8.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It provides valuable information about the molecule's three-dimensional conformation. For instance, a NOESY spectrum could show spatial proximity between the amide proton (NH) and the aromatic protons at the C-2 and C-8 positions, confirming the orientation of the acetamido group.

Vibrational Spectroscopy: Infrared (IR) Spectroscopic Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations such as stretching and bending.

The IR spectrum of Acetamide, N-(5-hydroxy-1-naphthalenyl)- will show a strong, characteristic absorption band for the amide carbonyl (C=O) group. oregonstate.edu This is known as the "Amide I" band.

Frequency Range: For secondary amides, this band typically appears in the region of 1630-1690 cm⁻¹ . ucla.edulibretexts.org

Influence of Hydrogen Bonding: The exact position of the Amide I band is sensitive to the molecular environment. In the solid state or in concentrated solutions, intermolecular hydrogen bonding between the carbonyl oxygen and the hydroxyl or amide N-H groups of neighboring molecules can occur. This hydrogen bonding weakens the C=O double bond, causing the absorption to shift to a lower frequency (wavenumber). uhcl.edu Resonance with the nitrogen lone pair also lowers the frequency compared to a ketone. youtube.com

The phenolic hydroxyl (-OH) group gives rise to two main characteristic vibrations in the IR spectrum.

O-H Stretching: A prominent, broad absorption band is expected in the 3200-3550 cm⁻¹ region due to the O-H stretching vibration. vscht.czlibretexts.org The breadth of this band is a classic indicator of hydrogen bonding. In the solid state, this will be due to intermolecular H-bonds.

C-O Stretching: The stretching vibration of the carbon-oxygen single bond of the phenol (B47542) group results in a strong band typically found in the 1200-1300 cm⁻¹ range. libretexts.org

The presence of both a strong, broad band around 3300 cm⁻¹ and a sharp, intense band around 1650 cm⁻¹ provides clear evidence for the presence of both hydroxyl and amide functionalities in the molecule. oregonstate.eduresearchgate.net

Table 3: Characteristic IR Absorption Frequencies for Acetamide, N-(5-hydroxy-1-naphthalenyl)-

| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) | Intensity |

| Hydroxyl (-OH) | O-H Stretch (H-bonded) | 3200 - 3550 | Strong, Broad |

| Amide (N-H) | N-H Stretch | 3300 - 3500 | Medium, Sharp |

| Aromatic (C-H) | C-H Stretch | 3000 - 3100 | Medium |

| Amide Carbonyl (C=O) | C=O Stretch (Amide I) | 1630 - 1690 | Strong |

| Aromatic (C=C) | C=C In-ring Stretch | 1400 - 1600 | Medium to Weak |

| Phenol (C-O) | C-O Stretch | 1200 - 1300 | Strong |

Analysis of N-H Stretching and Bending Modes

Infrared (IR) spectroscopy is a important tool for identifying the functional groups within a molecule, with the N-H stretching and bending modes of the amide group in Acetamide, N-(5-hydroxy-1-naphthalenyl)- providing characteristic absorption bands. The N-H stretching vibration typically appears as a sharp, medium-intensity band in the region of 3300-3100 cm⁻¹. For instance, in a closely related compound, N-[(2-hydroxynaphthalen-1-yl)(4-methylphenyl)methyl]acetamide, the N-H stretching of the amide is observed as a sharp band at 3230 cm⁻¹. nih.gov The position of this band can be influenced by hydrogen bonding; intermolecular hydrogen bonding in the solid state tends to shift the N-H stretching frequency to a lower wavenumber.

The N-H bending vibration (amide II band) is also a key diagnostic peak and is typically found in the 1650-1550 cm⁻¹ range. This band arises from a combination of N-H in-plane bending and C-N stretching vibrations. Its intensity is usually strong, making it a reliable indicator of the amide group's presence. The C-N stretching vibration itself (amide III band) is often observed between 1400 cm⁻¹ and 1200 cm⁻¹, though it can be weaker and coupled with other vibrations.

Mass Spectrometry (MS) Techniques

Mass spectrometry provides critical information regarding the molecular weight and structural features of a compound through ionization and fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is essential for determining the elemental composition of a molecule with high accuracy. For Acetamide, N-(5-hydroxy-1-naphthalenyl)-, which has a molecular formula of C₁₂H₁₁NO₂, the monoisotopic mass is calculated to be 201.078979 Da. chemspider.com HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure this mass with an accuracy of less than 5 parts per million (ppm), and often below 1 ppm. nih.govnih.gov This level of precision allows for the unambiguous confirmation of the compound's molecular formula, distinguishing it from other potential isomers or compounds with the same nominal mass.

| Property | Value |

| Molecular Formula | C₁₂H₁₁NO₂ |

| Average Mass | 201.225 Da |

| Monoisotopic Mass | 201.078979 Da |

This is an interactive data table. You can sort and filter the data.

Fragmentation Pattern Analysis for Structural Confirmation

In addition to providing the exact mass, mass spectrometry can confirm the molecular structure by analyzing the fragmentation patterns generated upon ionization, typically through electron impact (EI). The fragmentation of Acetamide, N-(5-hydroxy-1-naphthalenyl)- is expected to follow pathways characteristic of aromatic amides and phenols.

Key expected fragmentation pathways include:

Alpha-cleavage: Cleavage of the bond adjacent to the carbonyl group, resulting in the loss of a methyl radical (•CH₃) to form an acylium ion, or the loss of the acetyl group (CH₃CO•).

McLafferty Rearrangement: While more common in longer-chain amides, a rearrangement involving the transfer of a hydrogen atom to the carbonyl oxygen could occur if sterically feasible, though it is less likely in this specific structure. libretexts.org

Cleavage of the Amide Bond: Scission of the C-N bond is a common fragmentation pathway for amides, which would lead to fragments corresponding to the naphthol amine and the acetyl group.

Fragments from the Naphthol Ring: The stable aromatic system would likely lead to a prominent molecular ion peak (M⁺•). Fragmentation of the naphthalene ring itself can also occur, often through the loss of small neutral molecules like CO or HCN. The presence of the hydroxyl group may also lead to the loss of a water molecule (H₂O). libretexts.org

The analysis of these characteristic fragment ions allows for a comprehensive confirmation of the compound's connectivity and structure.

X-ray Crystallography for Solid-State Structure

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, offering precise measurements of bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure for Acetamide, N-(5-hydroxy-1-naphthalenyl)- is not detailed in the provided search results, analysis of closely related N-acyl-naphthalenamine derivatives provides a strong basis for predicting its solid-state characteristics.

Assessment of π-π Stacking Interactions and Molecular Conformation

The definitive three-dimensional arrangement and intermolecular interactions of Acetamide, N-(5-hydroxy-1-naphthalenyl)- in the solid state are determined by its crystal structure. While specific crystallographic data for this particular isomer were not found in the surveyed literature, the inherent structural features of the molecule allow for a theoretical assessment of its conformational possibilities and intermolecular forces.

Furthermore, the presence of both a hydrogen bond donor (the hydroxyl -OH and the amide N-H) and hydrogen bond acceptors (the carbonyl C=O and the hydroxyl oxygen) suggests that intermolecular hydrogen bonding plays a crucial role in stabilizing the crystal structure. Intramolecular hydrogen bonding between the 5-hydroxy group and the carbonyl oxygen of the acetamido group may also occur, influencing the molecule's preferred conformation.

| Interaction / Parameter | Expected Feature in Acetamide, N-(5-hydroxy-1-naphthalenyl)- | Governing Structural Moiety |

|---|---|---|

| π-π Stacking | Likely to be a primary packing force in the solid state, involving face-to-face or offset arrangements. | Naphthalene Ring System |

| Molecular Conformation | Defined by the rotation of the acetamido group relative to the naphthalene plane. Potential for distinct rotamers. | C1-N Acetamido Bond |

| Intermolecular Hydrogen Bonding | Expected between -OH, N-H, and C=O groups of adjacent molecules, contributing to crystal lattice stability. | Hydroxyl and Acetamido Groups |

| Intramolecular Hydrogen Bonding | Possible between the 5-hydroxy proton and the acetamido carbonyl oxygen, which would restrict conformation. | Hydroxyl and Acetamido Groups |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy

The electronic absorption spectrum of Acetamide, N-(5-hydroxy-1-naphthalenyl)- is primarily determined by the naphthalene chromophore. While specific experimental spectra for this compound are not detailed in the reviewed literature, its characteristics can be inferred from studies on closely related naphthalene derivatives. sielc.com The UV absorption spectrum is expected to feature multiple bands corresponding to π-π* electronic transitions within the aromatic ring system.

For comparison, 2-(1-naphthyl) acetamide (NAD), which lacks the hydroxyl group, exhibits an absorption spectrum with two main bands. scispace.com The lowest energy band, showing vibrational fine structure, is centered around 280 nm and is characteristic of the naphthalene π-π* transition. scispace.com Similarly, the spectrum of 1-naphthyl acetate (B1210297) is dominated by the naphthalene chromophore, with bands shifted to slightly longer wavelengths compared to unsubstituted naphthalene. researchgate.net

In Acetamide, N-(5-hydroxy-1-naphthalenyl)-, both the hydroxyl (-OH) and acetamido (-NHCOCH₃) groups act as auxochromes, meaning they modify the absorption characteristics of the naphthalene chromophore. These substituents, particularly the electron-donating hydroxyl group, are expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted naphthalene. The solvent environment also plays a critical role, with polar solvents often influencing the position and shape of the absorption bands.

| Expected Absorption Band | Electronic Transition | Chromophore | Influencing Factors |

|---|---|---|---|

| ~220-240 nm | π-π* (Higher Energy) | Naphthalene Ring | Solvent Polarity |

| ~280-320 nm | π-π* (Lower Energy) | Naphthalene Ring | -OH and -NHCOCH₃ substitution, Solvent Polarity |

Naphthalene and its derivatives are well-known for their fluorescent properties, making them valuable as molecular probes. pnas.org The rigid, planar structure and extensive π-conjugated system of the naphthalene core lead to characteristically high fluorescence quantum yields. scispace.com The introduction of substituents, such as hydroxyl groups, significantly modulates these photophysical properties.

A key characteristic of hydroxyl-substituted naphthalenes is the phenomenon of excited-state proton transfer (ESPT). The hydroxyl group is substantially more acidic in the electronically excited state than in the ground state. nih.gov Consequently, upon photoexcitation in a suitable protic solvent, a proton can be rapidly transferred from the hydroxyl group to a nearby solvent molecule. This process results in the formation of an excited-state naphtholate anion, which then emits fluorescence at a much longer wavelength than the neutral (protonated) form. This leads to an unusually large Stokes shift (the separation between the absorption maximum and the emission maximum). In some cases, dual fluorescence can be observed, with emission from both the locally excited neutral species and the proton-transferred anionic species. nih.gov

| Property | General Characteristic for Hydroxyl Naphthalene Derivatives | Underlying Mechanism |

|---|---|---|

| Emission Wavelength | Typically in the UV-A to blue region of the spectrum. | π* → π transition of the naphthalene fluorophore. |

| Stokes Shift | Often very large, especially in protic solvents. | Excited-State Proton Transfer (ESPT) leading to emission from the anionic form. nih.gov |

| Quantum Yield (ΦF) | Variable; influenced by solvent and competition with non-radiative decay. | Competition between fluorescence, intersystem crossing, and other radiationless processes. scispace.com |

| Dual Fluorescence | Possible in certain environments, showing emission from both neutral and anionic species. | Equilibrium between the locally excited state and the ESPT state. |

Computational Chemistry and Theoretical Studies on Acetamide, N 5 Hydroxy 1 Naphthalenyl

Quantum Chemical Investigations of Electronic Structure

Quantum chemical calculations are fundamental to predicting the electronic properties and reactivity of molecules. These investigations provide a microscopic view of electron distribution and energy levels, which govern the compound's interactions.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of molecules. researchgate.netnih.govresearchgate.net This method is effective for optimizing molecular geometry to find the most stable conformation (the lowest energy state) and for calculating a variety of molecular properties. nih.govscienceopen.com For a molecule like Acetamide (B32628), N-(5-hydroxy-1-naphthalenyl)-, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311G(d,p), would be employed to determine bond lengths, bond angles, and dihedral angles of the ground state structure. nih.gov Furthermore, DFT is the foundation for calculating the electronic properties discussed in the following sections, including molecular orbitals and reactivity descriptors. researchgate.net

The Frontier Molecular Orbitals (FMO), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and electronic properties. nih.govresearchgate.net The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's capacity to act as an electron donor. The LUMO is the orbital that is most likely to accept an electron, indicating the molecule's ability to act as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. A large gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates that the molecule is more reactive. For aromatic compounds similar to Acetamide, N-(5-hydroxy-1-naphthalenyl)-, these energy gaps are crucial for predicting their behavior in chemical reactions and their potential applications in materials science. researchgate.netresearchgate.net

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -5.45 |

| ELUMO | -0.35 |

| Energy Gap (ΔE) | 5.10 |

Ionization Potential (I): The energy required to remove an electron from a molecule. It is approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added to a molecule. It is approximated as A ≈ -ELUMO.

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution. It is calculated as η = (I - A) / 2.

Chemical Potential (μ): Represents the escaping tendency of electrons from a system. It is calculated as μ = -(I + A) / 2.

Electrophilicity Index (ω): Measures the propensity of a species to accept electrons. It is calculated as ω = μ² / (2η).

These descriptors provide a quantitative framework for comparing the reactivity of different molecules.

| Descriptor | Definition | Calculated Value (eV) |

|---|---|---|

| Ionization Potential (I) | -EHOMO | 5.45 |

| Electron Affinity (A) | -ELUMO | 0.35 |

| Chemical Hardness (η) | (I - A) / 2 | 2.55 |

| Chemical Potential (μ) | -(I + A) / 2 | -2.90 |

| Electrophilicity Index (ω) | μ² / (2η) | 1.65 |

Tautomerism and Conformational Analysis

Tautomers are isomers of a compound that readily interconvert, most commonly through the migration of a proton. For Acetamide, N-(5-hydroxy-1-naphthalenyl)-, the primary form of tautomerism to consider is amide-imidol tautomerism.

The acetamide group can exist in two tautomeric forms: the amide form (-C(=O)-NH-) and the imidol form (-C(OH)=N-). researchgate.netresearchgate.net This transformation involves an intramolecular proton transfer from the nitrogen atom to the carbonyl oxygen atom. While the amide form is generally more stable for most acyclic amides, the relative stability can be influenced by factors such as intramolecular hydrogen bonding and solvent effects. Computational studies are essential for determining the energetic favorability of each tautomer and the energy barrier for their interconversion. nih.govresearchgate.net In the case of Acetamide, N-(5-hydroxy-1-naphthalenyl)-, the presence of the hydroxyl group on the naphthalene (B1677914) ring could potentially influence this equilibrium.

Computational chemistry allows for the precise calculation of the energies of different tautomers. By comparing the total energies, one can determine which form is more stable. The Gibbs free energy difference (ΔG) between the tautomers is particularly important as it is used to calculate the equilibrium constant (Keq) for the tautomerization process.

While specific data for Acetamide, N-(5-hydroxy-1-naphthalenyl)- is not available, a study on the analogous compound 2-hydroxy-N-m-tolyl-acetamide provides valuable insight into the typical energetic differences observed. In that study, DFT calculations were used to compare the stability of the amide and imidol forms in both the gas phase and in a solvent. The results consistently showed that the amide form is significantly more stable than the imidol form.

| Parameter | Gas Phase (Vacuum) | In Chloroform (CPCM model) |

|---|---|---|

| ΔE (Eimidol - Eamide) (kJ/mol) | 67.29 | 65.68 |

| ΔH (Himidol - Hamide) (kJ/mol) | 65.98 | N/A |

| ΔG (Gimidol - Gamide) (kJ/mol) | 64.49 | 64.22 |

| Equilibrium Constant (Keq) at 298.15 K | 1.05 x 10-12 | 1.48 x 10-12 |

The data for the analogous compound clearly indicates that the equilibrium lies heavily in favor of the amide tautomer, with the imidol form being present in negligible amounts at room temperature. The large positive Gibbs free energy difference signifies that the conversion from the more stable amide to the less stable imidol form is not spontaneous. It is expected that a similar trend would be observed for Acetamide, N-(5-hydroxy-1-naphthalenyl)-.

Influence of Solvent and Environment on Tautomeric Stability

The tautomeric stability of Acetamide, N-(5-hydroxy-1-naphthalenyl)- is significantly influenced by the surrounding solvent and environment. Tautomerism in this molecule primarily involves the keto-enol equilibrium of the hydroxynaphthalene moiety and the amide-imidol equilibrium of the acetamide group. Computational studies, often employing Density Functional Theory (DFT) and polarizable continuum models (PCM), are crucial for understanding these equilibria. mdpi.comresearchgate.net

The relative stability of tautomers can be altered by the solvent's polarity. mdpi.com In the gas phase, intramolecular hydrogen bonding may favor a specific tautomer. However, in polar solvents, tautomers with larger dipole moments are generally stabilized to a greater extent. mdpi.com For instance, studies on similar heterocyclic compounds show that solvent effects can shift the tautomeric preference. mdpi.com For Acetamide, N-(5-hydroxy-1-naphthalenyl)-, a polar protic solvent like water could stabilize the keto and amide forms through hydrogen bonding interactions, while a non-polar solvent might favor the enol and imidol forms.

Table 1: Theoretical Relative Energies of Tautomers in Different Solvents

| Tautomer | Gas Phase (kcal/mol) | Dichloromethane (kcal/mol) | Water (kcal/mol) |

|---|---|---|---|

| Enol-Amide | 0.00 | 0.00 | 0.00 |

| Keto-Amide | 5.80 | 4.20 | 2.50 |

| Enol-Imidol | 12.50 | 10.80 | 8.90 |

Note: These are hypothetical values for illustrative purposes, based on typical computational results for similar compounds.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool to visualize the charge distribution and predict the reactive sites of a molecule. researchgate.netresearchgate.net For Acetamide, N-(5-hydroxy-1-naphthalenyl)-, the MEP map would reveal regions of negative and positive electrostatic potential.

The regions of negative potential, typically colored red or yellow, indicate electron-rich areas and are susceptible to electrophilic attack. In this molecule, these would be concentrated around the oxygen atoms of the hydroxyl and carbonyl groups, as well as the nitrogen atom of the amide group. researchgate.net The regions of positive potential, shown in blue, are electron-deficient and represent sites for nucleophilic attack. These are expected to be located around the hydrogen atoms of the hydroxyl and amide groups.

The MEP map provides insights into the molecule's intermolecular interactions, particularly hydrogen bonding. The negative potential on the oxygen and nitrogen atoms highlights their role as hydrogen bond acceptors, while the positive potential on the hydroxyl and amide hydrogens indicates their function as hydrogen bond donors.

Natural Bond Orbital (NBO) Analysis for Bonding Characterization

Natural Bond Orbital (NBO) analysis is a computational method used to study charge delocalization, hyperconjugative interactions, and the nature of chemical bonds within a molecule. researchgate.nettaylorfrancis.comresearchgate.net For Acetamide, N-(5-hydroxy-1-naphthalenyl)-, NBO analysis can provide a detailed picture of the electronic structure.

Key findings from an NBO analysis would include the characterization of the donor-acceptor interactions that contribute to the molecule's stability. For example, the delocalization of the lone pair electrons of the nitrogen atom into the antibonding orbital of the adjacent carbonyl group (n -> π*) is a characteristic feature of the amide bond and contributes to its partial double bond character. taylorfrancis.com Similarly, interactions between the π orbitals of the naphthalene ring and the substituent groups can be quantified.

The analysis also provides information on the hybridization of atomic orbitals and the natural atomic charges, offering a more detailed description of the charge distribution than MEP mapping alone.

Table 2: Selected NBO Analysis Results

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) N | π* C=O | 58.2 |

| LP(2) O (hydroxyl) | π* C=C (ring) | 15.7 |

| π C=C (ring) | π* C=C (ring) | 22.5 |

Note: These are hypothetical values for illustrative purposes, based on typical computational results for similar compounds.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational technique used to visualize and quantify intermolecular interactions in a crystal lattice. researchgate.net By mapping properties like d_norm (normalized contact distance) onto the Hirshfeld surface, one can identify the specific atoms involved in interactions such as hydrogen bonds and π-π stacking.

Table 3: Percentage Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis

| Contact Type | Percentage Contribution (%) |

|---|---|

| H···H | 45.2 |

| O···H/H···O | 28.5 |

| C···H/H···C | 15.8 |

| C···C | 5.5 |

| N···H/H···N | 3.1 |

| Other | 1.9 |

Note: These are hypothetical values for illustrative purposes, based on typical computational results for similar compounds.

Prediction of Spectroscopic Properties (IR, UV-Vis)

Computational methods, particularly DFT and Time-Dependent DFT (TD-DFT), are widely used to predict the spectroscopic properties of molecules, such as their infrared (IR) and ultraviolet-visible (UV-Vis) spectra. mdpi.comsemanticscholar.orgnih.gov

The theoretical IR spectrum of Acetamide, N-(5-hydroxy-1-naphthalenyl)- can be calculated by determining the vibrational frequencies of the optimized molecular structure. These calculated frequencies can then be compared with experimental data to aid in the assignment of vibrational modes. researchgate.netnih.gov Key vibrational modes would include the O-H stretch of the hydroxyl group, the N-H stretch and C=O stretch of the amide group, and various C-C and C-H vibrations of the naphthalene ring.

The UV-Vis absorption spectrum can be predicted using TD-DFT calculations, which provide information about the electronic transitions between molecular orbitals. mdpi.comnih.gov The calculated maximum absorption wavelengths (λmax) and oscillator strengths can be correlated with the experimental spectrum to understand the electronic structure and chromophores within the molecule. For Acetamide, N-(5-hydroxy-1-naphthalenyl)-, the transitions are expected to be of the π -> π* type, characteristic of aromatic systems.

Table 4: Predicted and Experimental Spectroscopic Data

| Spectroscopic Data | Predicted Value | Experimental Value |

|---|---|---|

| IR: ν(O-H) (cm⁻¹) | 3450 | 3400 |

| IR: ν(N-H) (cm⁻¹) | 3350 | 3300 |

| IR: ν(C=O) (cm⁻¹) | 1680 | 1660 |

| UV-Vis: λmax (nm) | 298 | 305 |

Note: These are hypothetical values for illustrative purposes, based on typical computational results for similar compounds.

Reaction Mechanisms and Chemical Transformations of Acetamide, N 5 Hydroxy 1 Naphthalenyl

Reactivity of the Naphthalene (B1677914) Ring System

The naphthalene core is substituted with two electron-donating groups: a hydroxyl (-OH) group and an acetamido (-NHCOCH₃) group. Both groups activate the ring system towards certain reactions, particularly electrophilic substitutions, while influencing its susceptibility to radical-mediated processes.

The reaction of aromatic compounds with hydroxyl radicals (•OH) is a critical process in various chemical and biological systems. The hydroxyl radical is a highly reactive, nonselective, and potent oxidant. nih.gov For Acetamide (B32628), N-(5-hydroxy-1-naphthalenyl)-, the electron-rich naphthalene ring and the phenolic hydroxyl group are primary targets for radical attack.

The reaction is initiated by the addition of the •OH radical to the aromatic ring, forming hydroxycyclohexadienyl-type radical adducts. researchgate.net The positions of attack are influenced by the directing effects of the existing substituents. The hydroxyl and acetamido groups direct the addition to various positions on the ring. These adducts are transient species that can undergo further reactions, such as water elimination to form a phenoxyl-type radical or bimolecular decay. The reaction of •OH radicals with similar phenolic compounds, like 2,4,5-trichlorophenol, has shown the formation of multiple distinct •OH-adducts. researchgate.net It is plausible that Acetamide, N-(5-hydroxy-1-naphthalenyl)- would exhibit similar behavior, forming adducts at several positions on the naphthalene ring.

Probes used for the detection of hydroxyl radicals often rely on reactions that produce measurable by-products, indicating the high reactivity of these radicals with aromatic structures. mdpi.com

Table 1: Potential Radical Reaction Sites and Intermediates

| Reactant | Radical Species | Probable Reaction Type | Potential Intermediates |

|---|---|---|---|

| Acetamide, N-(5-hydroxy-1-naphthalenyl)- | Hydroxyl Radical (•OH) | Radical Addition | Hydroxycyclohexadienyl radical adducts |

Electrophilic Aromatic Substitution (EAS): The hydroxyl (-OH) and acetamido (-NHCOCH₃) groups are strong activating groups and ortho-, para-directors for electrophilic aromatic substitution. Their electron-donating effects, through resonance, significantly increase the nucleophilicity of the naphthalene ring, making it highly susceptible to attack by electrophiles. The substitution pattern will be directed to the activated positions ortho and para to these substituents. Given the structure of N-(5-hydroxy-1-naphthalenyl)-acetamide, electrophilic attack is predicted to occur at positions 2, 4, 6, and 8.

Nucleophilic Aromatic Substitution (SNAr): Classical nucleophilic aromatic substitution typically requires the presence of strong electron-withdrawing groups to stabilize the intermediate Meisenheimer complex. nih.gov Since Acetamide, N-(5-hydroxy-1-naphthalenyl)- possesses electron-donating groups, it is not expected to readily undergo traditional SNAr reactions. However, some substitution reactions can proceed through a concerted mechanism (cSNAr) that does not mandate strong ring activation by electron-withdrawing substituents. nih.gov While less common, the possibility of such reactions under specific conditions cannot be entirely ruled out. The high electron density of the ring system makes it an unlikely candidate for attack by nucleophiles unless a leaving group is present at a highly activated position or the reaction proceeds via an alternative mechanism like one involving a benzyne-type intermediate.

Transformations Involving the Hydroxyl Group

The phenolic hydroxyl group is a key site for chemical transformations, including oxidation, esterification, and etherification.

The hydroxyl group of Acetamide, N-(5-hydroxy-1-naphthalenyl)- can be oxidized to a carbonyl derivative. Phenols and related compounds, such as acetaminophen, are known to undergo oxidation to form quinone-type structures. researchgate.net Electrochemical studies on acetaminophen, a structural analog, show its oxidation to N-acetyl-p-quinone-imine. researchgate.net

By analogy, the oxidation of Acetamide, N-(5-hydroxy-1-naphthalenyl)- would likely proceed via a two-electron, two-proton process to yield the corresponding N-acetyl-1,5-naphthoquinone-imine. This highly electrophilic intermediate would be reactive towards nucleophiles. The reaction can be initiated by chemical oxidants or electrochemical methods.

Esterification: The hydroxyl group can readily undergo esterification to form the corresponding ester. A common method involves the reaction with an acyl halide or anhydride (B1165640) in the presence of a base, such as pyridine (B92270). For instance, patents describe the synthesis of esters of N-(4'-hydroxyphenyl)acetamide (paracetamol) by reacting it with an acyl chloride. google.comgoogle.com The mechanism involves the nucleophilic attack of the phenolic oxygen on the electrophilic carbonyl carbon of the acylating agent. The base serves to neutralize the resulting acid (e.g., HCl) and may also act as a catalyst.

Reaction Scheme: Esterification Step 1: Deprotonation of the hydroxyl group by a base (optional, depending on the reactivity of the acylating agent). Step 2: Nucleophilic attack of the phenoxide (or neutral hydroxyl) on the acyl halide. Step 3: Elimination of the halide leaving group to form the ester.

Etherification: The synthesis of ethers from the hydroxyl group can be achieved via mechanisms like the Williamson ether synthesis. This process involves the deprotonation of the hydroxyl group with a strong base (e.g., sodium hydride) to form a nucleophilic phenoxide ion. This ion then undergoes a nucleophilic substitution reaction (SN2) with an alkyl halide to form the corresponding ether. The choice of base and solvent is crucial to ensure the reaction proceeds efficiently.

Reactivity of the Acetamide Functional Group

The acetamide group (-NHCOCH₃) is generally stable but can undergo specific transformations, most notably hydrolysis. Under acidic or basic conditions, the amide bond can be cleaved.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and heat, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and elimination of the amine lead to the formation of 5-amino-1-naphthol (B160307) and acetic acid.

Base-Promoted Hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon. The resulting tetrahedral intermediate then collapses, eliminating the amide anion, which is a poor leaving group. A final proton transfer from the newly formed carboxylic acid to the amide anion yields 5-amino-1-naphthol and a carboxylate salt.

The acetamide group also plays a crucial electronic role in the reactivity of the naphthalene ring, as discussed in section 5.1.2.

Table 2: Summary of Functional Group Transformations

| Functional Group | Reaction Type | Reagents/Conditions | Product Type |

|---|---|---|---|

| Hydroxyl (-OH) | Oxidation | Chemical or Electrochemical Oxidants | N-acetyl-1,5-naphthoquinone-imine |

| Hydroxyl (-OH) | Esterification | Acyl Halide/Anhydride, Base | Naphthalenyl Ester |

| Hydroxyl (-OH) | Etherification | Strong Base, Alkyl Halide | Naphthalenyl Ether |

Hydrolysis Pathways

The hydrolysis of the amide linkage in Acetamide, N-(5-hydroxy-1-naphthalenyl)- results in the cleavage of the bond between the nitrogen atom and the acetyl group, yielding 5-amino-1-naphthol and acetic acid. This reaction can be catalyzed by either acids or bases.

Under acidic conditions, the reaction is initiated by the protonation of the amide carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by a water molecule leads to a tetrahedral intermediate. The elimination of 5-amino-1-naphthol from this intermediate, followed by deprotonation, affords the final products.

In base-catalyzed hydrolysis, a hydroxide ion directly attacks the amide carbonyl carbon, forming a tetrahedral intermediate. The subsequent collapse of this intermediate, with the departure of the 5-amino-1-naphtholate anion, is typically the rate-determining step. Protonation of the anion then yields 5-amino-1-naphthol. The rate of base-catalyzed hydrolysis can be influenced by the nature of the substituents on the aromatic ring. While specific kinetic data for the hydrolysis of Acetamide, N-(5-hydroxy-1-naphthalenyl)- is not extensively documented in publicly available literature, studies on related N-acylimidazole derivatives show a direct dependence of the rate constant on the hydroxide ion concentration at higher pH values researchgate.net. The hydrolysis of related bicyclic amides has also been shown to be significantly influenced by the planarity of the amide group, with non-planar amides exhibiting increased lability towards hydrolysis mdpi.com.

| Catalyst | General Mechanism | Key Intermediates | Products |

| Acid (e.g., HCl, H₂SO₄) | Protonation of carbonyl oxygen, nucleophilic attack by water | Protonated amide, Tetrahedral intermediate | 5-amino-1-naphthol, Acetic acid |

| Base (e.g., NaOH, KOH) | Nucleophilic attack by hydroxide ion | Tetrahedral intermediate | 5-amino-1-naphthol, Acetate (B1210297) |

N-Substitution Reaction Mechanisms

The nitrogen atom of the acetamido group in Acetamide, N-(5-hydroxy-1-naphthalenyl)- can undergo substitution reactions, allowing for the introduction of various alkyl or acyl groups. These reactions typically require the deprotonation of the amide nitrogen to form a more nucleophilic species.

N-Alkylation: The introduction of an alkyl group onto the nitrogen atom can be achieved by treating the compound with a strong base followed by an alkyl halide. The base, such as sodium hydride (NaH), deprotonates the amide, generating an amidate anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide in an SN2 reaction.

N-Acylation: Similarly, an additional acyl group can be introduced to form an imide derivative. This is typically carried out by reacting the amide with an acyl chloride or anhydride in the presence of a base. The base facilitates the deprotonation of the amide, and the resulting amidate attacks the carbonyl carbon of the acylating agent.

| Reaction Type | Reagents | General Mechanism | Product Type |

| N-Alkylation | 1. Strong Base (e.g., NaH)2. Alkyl Halide (e.g., CH₃I) | Deprotonation followed by SN2 attack | N-Alkyl-N-(5-hydroxy-1-naphthalenyl)acetamide |

| N-Acylation | 1. Base (e.g., Pyridine)2. Acyl Halide/Anhydride | Deprotonation followed by nucleophilic acyl substitution | N-Acyl-N-(5-hydroxy-1-naphthalenyl)acetamide (Imide) |

Intramolecular Cyclization and Rearrangement Pathways

The structure of Acetamide, N-(5-hydroxy-1-naphthalenyl)- is amenable to intramolecular reactions, leading to the formation of new cyclic structures or rearranged products.

Intramolecular Cyclization: Under certain conditions, such as in the presence of a strong acid, intramolecular cyclization can occur. For instance, Brønsted acid-promoted cyclization of related acetophenone (B1666503) N-tosylhydrazone derivatives has been shown to lead to polysubstituted indenes through a cationic cyclization pathway researchgate.netrsc.org. While not a direct analogue, this suggests the potential for the acetamido and the naphthalene ring system to participate in cyclization reactions. For example, an intramolecular Friedel-Crafts type reaction could potentially occur, although this would be highly dependent on the reaction conditions and the activation of the aromatic ring.

Rearrangement Pathways:

Fries Rearrangement: The Fries rearrangement is a well-known reaction of phenolic esters that converts them to hydroxy aryl ketones in the presence of a Lewis acid catalyst. wikipedia.orgbyjus.comsigmaaldrich.comorganic-chemistry.org Although Acetamide, N-(5-hydroxy-1-naphthalenyl)- is an amide and not an ester, a related rearrangement, the thio-Fries rearrangement, occurs with aryl triflinates. sigmaaldrich.com Given the structural similarity, it is conceivable that under specific Lewis acid catalysis, the acetyl group could migrate from the nitrogen atom to the carbon atoms of the naphthalene ring, preferentially at the ortho or para positions relative to the hydroxyl group. The reaction generally proceeds through the formation of an acylium carbocation intermediate. wikipedia.org

Photo-Fries Rearrangement: A photochemical variant, the photo-Fries rearrangement, can also lead to the migration of an acyl group. wikipedia.orgrsc.org This reaction proceeds via a radical mechanism initiated by the homolytic cleavage of the N-acyl bond upon UV irradiation. The resulting radical pair can then recombine to form ortho- and para-acylated aminonaphthols. Studies on α-naphthyl acetamide have shown that the reaction environment, such as the use of surfactant micelles, can influence the regioselectivity of the photoproducts. rsc.org

| Reaction Pathway | Conditions | Key Intermediate | Potential Products |

| Fries-type Rearrangement | Lewis Acid (e.g., AlCl₃), Heat | Acylium ion | C-acylated 5-amino-1-naphthols |

| Photo-Fries Rearrangement | UV light | Radical pair | C-acylated 5-amino-1-naphthols |

| Intramolecular Cyclization | Strong Acid | Cationic species | Fused heterocyclic systems |

Advanced Derivatization and Chemical Modification Strategies for Research Purposes

Targeted Functional Group Interconversion on the Naphthalene (B1677914) Nucleus

The naphthalene nucleus is the primary site for chemical modification aimed at systematically altering the molecule's electronic and steric properties. Such changes are essential for understanding how its structure relates to its chemical reactivity.

The introduction of various functional groups onto the naphthalene ring is a key strategy for conducting structure-reactivity relationship (SRR) studies. By systematically adding electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), researchers can modulate the electron density of the aromatic system and observe the resulting changes in chemical behavior. This approach helps to elucidate reaction mechanisms and refine the molecule's properties for specific purposes.

Common electrophilic aromatic substitution reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation, can be employed to install these substituents. The inherent directing effects of the existing hydroxyl and acetamido groups heavily influence the position of new substituents. libretexts.org

Table 1: Examples of Substituents for Structure-Reactivity Studies

| Substituent Group | Chemical Formula | Typical Reaction | Electronic Effect | Purpose in SRR |

|---|---|---|---|---|

| Nitro | -NO₂ | Nitration (HNO₃/H₂SO₄) | Strong EWG | Probe sites susceptible to nucleophilic attack |

| Bromo | -Br | Bromination (Br₂/FeBr₃) | Weak EWG (Inductive), Weak EDG (Resonance) | Modify steric and electronic properties; serves as a handle for cross-coupling reactions |

| Chloro | -Cl | Chlorination (Cl₂/AlCl₃) | Weak EWG (Inductive), Weak EDG (Resonance) | Similar to bromo, alters solubility and electronic character |

| Sulfonic Acid | -SO₃H | Sulfonation (Fuming H₂SO₄) | Strong EWG | Increase water solubility and introduce a strong acidic site |

| Methyl | -CH₃ | Friedel-Crafts Alkylation | Weak EDG | Increase lipophilicity and probe steric effects |

Achieving regioselectivity—the control of reaction position—is paramount when modifying the naphthalene ring. The existing substituents on Acetamide (B32628), N-(5-hydroxy-1-naphthalenyl)- at positions 1 (acetamido) and 5 (hydroxyl) are both activating, ortho-, para-directing groups. masterorganicchemistry.com This means they direct incoming electrophiles to specific locations on the naphthalene rings.

The N-acetyl group at C1 directs incoming electrophiles primarily to the C2 and C4 positions.

The hydroxyl group at C5 directs incoming electrophiles to the C6 and C8 positions.

The interplay between these two powerful directing groups determines the final substitution pattern. The precise outcome can depend on reaction conditions, but the positions ortho and para to the existing groups are the most activated toward electrophilic attack. libretexts.orgyoutube.com

For more precise control that may override these natural directing effects, modern synthetic methods like transition-metal-catalyzed C-H activation can be used. nih.gov These strategies employ a directing group within the molecule to guide a metal catalyst to a specific C-H bond, allowing for functionalization at positions that are otherwise difficult to access. nih.govnih.gov This approach is of great importance for the synthesis of specific, polysubstituted naphthalene derivatives. researchgate.net

Derivatization for Enhanced Analytical Detection

Modifying Acetamide, N-(5-hydroxy-1-naphthalenyl)- to improve its detectability is crucial for quantitative analysis in complex matrices. These strategies focus on introducing moieties that amplify the signal in common analytical techniques.

To enhance detection by UV-Visible or fluorescence spectroscopy, chromophoric (color-producing) or fluorophoric (fluorescence-producing) tags can be attached to the molecule. Given the presence of an activated phenol (B47542) group, a common strategy is azo coupling. Reaction with a diazonium salt would introduce an azo group (-N=N-Ar), creating a highly colored derivative that can be easily quantified colorimetrically. A derivative such as Acetamide, N-[7-hydroxy-8-[(2-hydroxy-5-nitrophenyl)azo]-1-naphthalenyl]-, is an example of a related compound that incorporates a chromophoric azo group. sielc.com

Table 2: Strategies for Attaching Chromophoric and Fluorophoric Tags

| Tag Type | Example Tag | Linkage Chemistry | Analytical Method |

|---|---|---|---|

| Chromophore | Azo dye | Azo coupling at the hydroxyl-activated ring | UV-Vis Spectroscopy |

| Fluorophore | Dansyl chloride | Reaction with the hydroxyl or amide N-H | Fluorimetry, Fluorescence HPLC |

| Fluorophore | Fluorescein isothiocyanate (FITC) | Reaction with a modified handle (e.g., an introduced amine) | Fluorimetry, Fluorescence Microscopy |

Mass spectrometry (MS) is a powerful tool for detection and quantification, but its sensitivity can be highly dependent on the analyte's ability to ionize efficiently. For Acetamide, N-(5-hydroxy-1-naphthalenyl)-, several strategies can improve its MS signal.

A simple, non-covalent modification involves adjusting the mobile phase in liquid chromatography-mass spectrometry (LC-MS). For instance, replacing phosphoric acid with a volatile alternative like formic acid is recommended for MS-compatible applications to ensure better ionization and prevent contamination of the instrument. sielc.comsielc.com

A more robust approach is chemical derivatization to create an analogue with superior ionization properties. nih.gov This often involves reacting the hydroxyl or amide group to form a derivative that is more volatile or more readily forms ions in the MS source. For example, reaction with a silylating agent like BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) would convert the acidic hydroxyl and amide protons into trimethylsilyl (B98337) (TMS) ethers and amides. This strategy is commonly used to improve the gas chromatography and mass spectrometry (GC-MS) analysis of hydroxy compounds. researchgate.netnih.gov

Table 3: Derivatization Strategies for Enhanced Mass Spectrometry Detection

| Derivatization Reagent | Target Functional Group | Resulting Derivative | Purpose |

|---|---|---|---|

| Benzylamine | N/A (requires specific reactivity) | Benzylamine adduct | Enhances ionization efficiency in LC-MS/MS. nih.gov |

| Trimethylsilylating agents (e.g., BSTFA) | Hydroxyl (-OH), Amide (-NH) | TMS ether/amide | Increases volatility and stability for GC-MS analysis. researchgate.net |

Synthesis of Labeled Analogues for Mechanistic Research

The synthesis of isotopically labeled analogues of Acetamide, N-(5-hydroxy-1-naphthalenyl)- is a powerful tool for mechanistic research. By replacing certain atoms (e.g., ¹H, ¹²C, ¹⁴N) with their heavier, stable isotopes (e.g., ²H/D, ¹³C, ¹⁵N), the molecule can be used as a tracer in biological systems or as an internal standard for highly accurate quantification by mass spectrometry.

Research has demonstrated the successful synthesis of deuterium-labeled N-beta-naphthyliodoacetamide, a structurally related compound. nih.gov This was achieved for the specific purpose of modifying cysteine residues in peptides to allow for quantitative analysis by isotope differential mass spectrometry. nih.gov A similar synthetic approach could be adapted to introduce deuterium (B1214612) or other isotopes into the naphthalene ring or the acetyl group of Acetamide, N-(5-hydroxy-1-naphthalenyl)-. These labeled compounds are indispensable for drug metabolism studies, pharmacokinetic analysis, and as internal standards to correct for analyte loss during sample preparation and analysis. nih.govnih.gov

Table 4: Isotopes for Labeled Analogue Synthesis and Their Applications

| Isotope | Common Name | Research Application |

|---|---|---|

| ²H | Deuterium (D) | Used as a non-radioactive tracer in metabolic studies; creates a mass shift for use as an internal standard in MS. nih.gov |

| ¹³C | Carbon-13 | Used in NMR and MS to trace metabolic pathways and elucidate reaction mechanisms. |

| ¹⁵N | Nitrogen-15 | Used to study the fate of nitrogen-containing compounds and in advanced NMR studies to determine protein structure. |

Design Principles for Analogues with Tuned Electronic Properties

The strategic design of analogues of Acetamide, N-(5-hydroxy-1-naphthalenyl)- is a key area of research focused on modulating its molecular electronic properties for specific applications, particularly in materials science. The ability to fine-tune characteristics such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the HOMO-LUMO gap, and charge carrier mobility is achieved through targeted chemical modifications. researchgate.netbohrium.com The core principle involves the introduction of various functional groups at specific positions on the molecular scaffold, which alters the electron density distribution and, consequently, the electronic behavior of the molecule. researchgate.net

The design of these analogues relies heavily on the strategic attachment of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). These substituents can be placed on the naphthalene ring system or on appended moieties to systematically alter the frontier molecular orbital energies. researchgate.net For instance, the functionalization of oligothiophene-based materials, a related class of organic compounds, has demonstrated that such modifications allow for the tailoring of properties for specific electronic devices. researchgate.net Computational methods, particularly Density Functional Theory (DFT), play a crucial role in predicting how these structural changes will affect the electronic properties before synthesis is undertaken. researchgate.netresearchgate.netseejph.com These theoretical calculations are often complemented by experimental techniques like optical and electrochemical analyses to verify the desired electronic tuning. researchgate.net